4,5-Dimethyl-2-nitrophenol 4,5-Dimethyl-2-nitrophenol
Brand Name: Vulcanchem
CAS No.: 18087-10-0
VCID: VC2130592
InChI: InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3
SMILES: CC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

4,5-Dimethyl-2-nitrophenol

CAS No.: 18087-10-0

Cat. No.: VC2130592

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-nitrophenol - 18087-10-0

Specification

CAS No. 18087-10-0
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 4,5-dimethyl-2-nitrophenol
Standard InChI InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3
Standard InChI Key KGDIYDUZVHFMHQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)O)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1C)O)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

4,5-Dimethyl-2-nitrophenol features a benzene ring with a hydroxyl group, two methyl substituents at positions 4 and 5, and a nitro group at position 2. This specific arrangement creates a molecule with distinct electronic properties and reactivity patterns. The presence of the electron-withdrawing nitro group alongside the electron-donating methyl groups creates an interesting electronic distribution across the molecule .

Basic Identification Data

The following table presents the key identification parameters for 4,5-Dimethyl-2-nitrophenol:

ParameterValue
Chemical FormulaC8H9NO3
CAS Registry Number18087-10-0
Molecular Weight167.16 g/mol (approximate)
IUPAC Name4,5-dimethyl-2-nitrophenol
Physical StateSolid at room temperature
InChIInChI=1/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3

Physical and Chemical Properties

Physical Characteristics

4,5-Dimethyl-2-nitrophenol typically appears as a solid at room temperature. The compound exhibits limited water solubility due to the hydrophobic influence of the methyl groups, though it dissolves readily in organic solvents. This solubility profile is consistent with its mixed-functionality nature, containing both polar groups (nitro and hydroxyl) and non-polar methyl substituents .

Chemical Reactivity

The nitro group in 4,5-Dimethyl-2-nitrophenol introduces significant polarity and reactivity to the molecule. This electronic characteristic makes the compound particularly suitable for various chemical reactions, including electrophilic substitution. The presence of the nitro group also affects the aromatic ring's electron density distribution, influencing its reactivity patterns .

Acid-Base Properties

The compound exhibits acidic properties due to the hydroxyl (-OH) group, which can donate a proton in solution. This acidity is enhanced by the electron-withdrawing effect of the ortho-positioned nitro group, which stabilizes the resulting anion through resonance effects. When deprotonated, 4,5-dimethyl-2-nitrophenol forms a phenolate anion with distinctive reactivity .

Applications and Uses

Chemical Synthesis Applications

4,5-Dimethyl-2-nitrophenol serves as a valuable intermediate in various synthetic pathways. Its reactive functional groups make it particularly useful in:

  • The synthesis of dyes and colorants, where the nitro group can participate in coupling reactions

  • Pharmaceutical intermediate synthesis, especially for compounds requiring specific substitution patterns

  • Development of agrochemical products, where the nitrophenol structure might contribute to biological activity

Research Applications

The compound's distinct structure and reactivity make it valuable in chemical research contexts, particularly for studying:

  • Structure-activity relationships in biological systems

  • Reaction mechanisms involving nitroaromatic compounds

  • Electronic effects in substituted aromatic systems

  • Development of new synthetic methodologies

QuantityPrice (€)Supplier Reference
100 mg246.00IN-DA00KKAV
1 g629.0054-OR43630
1 gTo inquire10-F068278
1 g1,007.003D-TAA08710
100 mg399.003D-TAA08710

This pricing structure reflects the compound's specialized nature and limited large-scale production .

Comparative Analysis with Related Compounds

While 4,5-Dimethyl-2-nitrophenol has its distinct properties, comparing it with structurally related compounds provides valuable context:

Comparison with 2,6-Dimethyl-4-nitrophenol

Unlike 4,5-Dimethyl-2-nitrophenol, 2,6-Dimethyl-4-nitrophenol features methyl groups at positions 2 and 6, with the nitro group at position 4. This structural difference significantly affects properties such as:

  • Melting point (168°C for 2,6-Dimethyl-4-nitrophenol)

  • Acidity (pKa of 7.190 at 25°C for 2,6-Dimethyl-4-nitrophenol)

  • Solubility profiles (both compounds show limited water solubility)

  • Reactivity patterns (different positions of substituents affect electronic distribution)

Comparison with Other Nitrophenols

When compared to unsubstituted 2-nitrophenol, 4,5-Dimethyl-2-nitrophenol likely exhibits:

  • Lower water solubility due to the additional methyl groups

  • Different toxicological profiles

  • Modified reactivity patterns influenced by the methyl substituents

  • Potentially different metabolic pathways in biological systems

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